molecular formula C9H7ClOS B13118613 6-Chloro-2-methylbenzo[b]thiophen-3-ol

6-Chloro-2-methylbenzo[b]thiophen-3-ol

Cat. No.: B13118613
M. Wt: 198.67 g/mol
InChI Key: LFFCFTMVXGFBOW-UHFFFAOYSA-N
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Description

6-Chloro-2-methylbenzo[b]thiophen-3-ol is a benzo[b]thiophene derivative, a class of heterocyclic compounds recognized for their significant versatility and broad spectrum of therapeutic applications in medicinal chemistry research . Benzo[b]thiophene scaffolds are of considerable interest in pharmaceutical development for their diverse biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties . The specific substitution pattern on the benzo[b]thiophene core is critical for its biological activity; the presence of a chloro group at the 6-position and a methyl group at the 2-position is designed to optimize the compound's potential pharmacological profile and drug-like properties . This compound serves as a valuable synthetic intermediate for researchers constructing complex molecular libraries for high-throughput screening against various biological targets. Its structure is particularly relevant in the exploration of new antimicrobial agents, as recent studies on 3-halobenzo[b]thiophene derivatives have demonstrated promising activity against Gram-positive bacterial strains and yeast, with some analogues showing excellent drug-like properties and no violations of Lipinski's rules . Furthermore, substituted benzo[b]thiophenes are investigated as potential inhibitors of critical cellular pathways, such as the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis, highlighting the scaffold's relevance in oncology research . Applications: • Building block for the synthesis of pharmacologically active molecules • Lead compound in antimicrobial discovery programs • Intermediate for the development of potential anticancer agents • Scaffold for material science and corrosion inhibition studies Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

6-chloro-2-methyl-1-benzothiophen-3-ol

InChI

InChI=1S/C9H7ClOS/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-4,11H,1H3

InChI Key

LFFCFTMVXGFBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Industrially Viable Two-Step Method for 6-Chloro-2-Mercaptobenzoic Acid

  • Starting Material: 2,6-dichlorobenzonitrile
  • Step 1: Thio Reaction
    • React 2,6-dichlorobenzonitrile with sodium sulfite in a solvent such as DMF, 1,4-dioxane, DMSO, or N-methyl-2-pyrrolidone at 65–75 °C.
    • Use underpressure distillation to remove water and recover solvent.
    • Reaction time: ~1.5 hours after addition.
  • Step 2: Hydrolysis Reaction
    • The thio reaction product is hydrolyzed under high pressure at 150 °C for 10–12 hours in an autoclave with an aqueous inorganic base (e.g., potassium hydroxide or sodium hydroxide).
    • After cooling, acidify the mixture to pH 3–4 to precipitate the product.
    • Extract with organic solvents (chloroform, dichloromethane, or carbon tetrachloride), dry, concentrate, and crystallize to yield 6-chloro-2-mercaptobenzoic acid.
  • Yields: Total recovery ranges from 85.7% to 88.2% depending on solvent and base used.
  • Advantages: Low raw material cost, solvent recycling, simplified purification, and suitability for industrial scale.
Step Conditions Solvent Options Yield (%) Notes
Thio reaction 65–75 °C, 1.5 h, underpressure DMF, 1,4-dioxane, DMSO, NMP - Solvent recovered and reused
Hydrolysis 150 °C, 10–12 h, autoclave Aqueous KOH or NaOH 85.7–88.2 Acidify to pH 3–4, extract, dry, crystallize

One-Pot Synthesis of Substituted 2-Aroylbenzo[b]thiophen-3-ols Including 6-Chloro-2-methylbenzo[b]thiophen-3-ol

A highly efficient and straightforward method for synthesizing benzo[b]thiophen-3-ol derivatives involves the direct reaction of 2-mercaptobenzoic acid derivatives with arylbromomethyl ketones under basic conditions.

Reaction Overview

  • Reactants: 2-mercaptobenzoic acid (or its 6-chloro derivative) and substituted arylbromomethyl ketones (bearing the 2-methyl substituent on the aryl ring).
  • Base: Triethylamine
  • Solvent: Dimethylformamide (DMF)
  • Conditions: Stirring at room temperature for 2–4 hours.
  • Workup: After completion (monitored by TLC), the reaction mixture is poured into ice-cold water, pH adjusted to neutral with dilute hydrochloric acid to precipitate the product.
  • Isolation: The precipitated 6-chloro-2-methylbenzo[b]thiophen-3-ol is filtered and washed.

Mechanistic Insights

  • The nucleophilic sulfhydryl group of 2-mercaptobenzoic acid attacks the α-carbon of the arylbromomethyl ketone in an SN2 fashion, displacing bromide.
  • Triethylamine facilitates proton abstraction from sulfur and the α-carbon, leading to enolate formation.
  • Intramolecular cyclization occurs via attack on the carboxylic acid group, followed by dehydration to form the benzo[b]thiophene core with a hydroxy group at position 3.
  • This one-pot method avoids multi-step sequences and harsh conditions, offering a robust route to the target compound.
Parameter Details
Reactants ratio 1 mmol 2-mercaptobenzoic acid : 1.2 mmol arylbromomethyl ketone
Base Triethylamine (1 mL)
Solvent DMF (5 mL)
Temperature Room temperature (20–25 °C)
Reaction time 2–4 hours
Workup Quench with ice water, adjust pH to ~7 with HCl
Product isolation Filtration and washing with cold water
Yield High, typically >80% depending on substituents

Alternative Synthetic Routes and Related Preparations

Diazotization and Substitution Route for 3-Chloro-2-methylbenzo[b]thiophene Derivatives

  • Starting from 3-chloro-2-methylaniline, diazotization is performed at low temperature (0–10 °C) using sodium nitrite in acidic medium.
  • The diazonium salt is then subjected to substitution reactions under strongly basic conditions to form the thiobenzoxide intermediate.
  • Subsequent transformations lead to the benzo[b]thiophene core with desired substituents.
  • This method achieves yields around 85% and is suitable for preparing intermediates related to 6-chloro-2-methylbenzo[b]thiophen-3-ol.

Cyclization of Alkynyl Thioanisole Derivatives

  • Cyclization of substituted alkynyl thioanisole derivatives with sodium chloride can yield 3-chloro benzo[b]thiophene derivatives.
  • This method has been reported for related halogenated benzo[b]thiophenes but is less directly applicable for the hydroxy-substituted target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield (%)
Two-step synthesis of 6-chloro-2-mercaptobenzoic acid 2,6-dichlorobenzonitrile, sodium sulfite Thio reaction (65–75 °C), hydrolysis (150 °C, autoclave) Industrial scale, solvent recycling 85.7–88.2
One-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols 2-mercaptobenzoic acid, arylbromomethyl ketones Triethylamine, DMF, RT, 2–4 h Simple, mild conditions, efficient >80
Diazotization of 3-chloro-2-methylaniline 3-chloro-2-methylaniline, NaNO2 Acidic diazotization, basic substitution Good yield, alternative route ~85
Cyclization of alkynyl thioanisole Alkynyl thioanisole derivatives Sodium chloride, base Applicable to related derivatives 90+ (for related compounds)

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylbenzo[b]thiophen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylbenzo[b]thiophen-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Impact :

  • Position 6 Chlorine : Enhances hMAO-B selectivity by optimizing hydrophobic interactions within the enzyme’s substrate cavity .
  • Position 2 Methyl : Improves metabolic stability compared to unsubstituted analogs (e.g., PM1) .
  • Position 3 Hydroxyl : Critical for metal chelation (e.g., Cu²⁺, Fe²⁺) and antioxidant activity, reducing oxidative stress in neuronal cells .

Bioactivity Comparison

Monoamine Oxidase Inhibition

  • 6-Chloro-2-methylbenzo[b]thiophen-3-ol (PM6) : Exhibits an IC₅₀ of 0.12 µM for hMAO-B, with >100-fold selectivity over hMAO-A . Molecular docking shows the hydroxyl group forms hydrogen bonds with FAD cofactors, while chlorine and methyl groups stabilize hydrophobic pockets .
  • Aurone/Indanone Derivatives: While aurones show MAO-B inhibition (IC₅₀: 0.5–2 µM), they lack the sulfur atom and metal-chelating capacity, resulting in weaker neuroprotective effects .
  • Carboxamide Analogs : Replacing the hydroxyl group with an amide (e.g., PM13) reduces IC₅₀ to 0.09 µM but compromises antioxidant activity .

Neuroprotective and Antioxidant Properties

  • The hydroxyl group in 6-Chloro-2-methylbenzo[b]thiophen-3-ol reduces DOPAC/DA ratios (indicator of oxidative stress) by 40% in rat cortical synaptosomes, outperforming analogs with methoxy or ester groups .
  • In contrast, 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid (Similarity: 0.88) shows negligible antioxidant activity due to the lack of a free hydroxyl group .

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